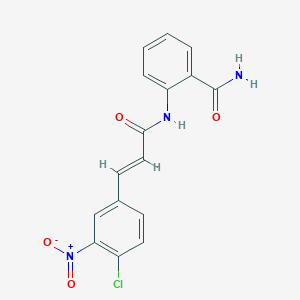

2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide

Beschreibung

2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide is a benzamide derivative featuring a propenoylamino linker and a substituted phenyl ring with chloro and nitro groups. This compound is structurally characterized by a benzamide core (C₆H₅CONH₂) connected via a conjugated enoylamine group (-NH-C(=O)-CH=CH-) to a 4-chloro-3-nitrophenyl moiety.

Eigenschaften

IUPAC Name |

2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-12-7-5-10(9-14(12)20(23)24)6-8-15(21)19-13-4-2-1-3-11(13)16(18)22/h1-9H,(H2,18,22)(H,19,21)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNLABUVKSQUSV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide, also known as C16H12ClN3O4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C16H12ClN3O4

- Molecular Weight : 345.74 g/mol

- IUPAC Name : 2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzamide

The compound exhibits various biological activities primarily through its interaction with cellular targets involved in proliferation and apoptosis. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular functions.

Biological Activities

-

Antiproliferative Activity :

- The compound has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies reported IC50 values ranging from 10 to 20 µM, indicating effective inhibition of cell growth.

Cell Line IC50 (µM) MCF-7 13.3 HeLa 15.0 PANC-1 12.5 -

Mechanistic Studies :

- Research indicates that the compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to the activation of caspases and subsequent cell death. This was evidenced by increased levels of cleaved caspase-3 and -9 in treated cells.

Case Studies

-

Study on MCF-7 Cells :

A study conducted by researchers at a prominent university demonstrated that treatment with 2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, promoting apoptosis. -

In Vivo Efficacy :

In an animal model study, the compound was administered to mice with xenograft tumors derived from MCF-7 cells. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The nitro group in the target compound and ’s analog enhances electrophilicity but reduces solubility compared to morpholine () or piperazine () substituents, which improve aqueous solubility via hydrogen bonding .

Crystallographic and Structural Insights :

- Compounds with nitro groups (e.g., ) often exhibit strong hydrogen-bonding networks due to nitro’s electron-withdrawing nature, influencing crystal packing and stability . Software like SHELX and WinGX () are critical for resolving such structures.

- The morpholine group in ’s compound likely adopts a chair conformation, enhancing steric bulk and affecting intermolecular interactions .

Biological and Material Applications: Benzamide derivatives with chloro and nitro groups (e.g., and the target compound) are explored as kinase inhibitors or polymer monomers, leveraging their planar aromatic systems . Morpholine-containing analogs () are often used in CNS drugs due to their blood-brain barrier permeability .

Research Findings and Data Analysis

Hydrogen Bonding and Crystal Packing ():

- The target compound’s nitro and amide groups likely participate in N–H···O and C=O···H–N hydrogen bonds, forming layered or helical supramolecular architectures. Similar patterns are observed in ’s hydrazine-linked analog .

- Structure validation tools (e.g., PLATON in ) ensure accuracy in reported bond lengths and angles, critical for comparing derivatives .

Pharmacological Potential:

- While direct data are absent, the chloro-nitro-phenyl motif is associated with antimicrobial and anti-inflammatory activities in related compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves a condensation reaction between 4-chloro-3-nitrobenzaldehyde and an appropriate amine (e.g., substituted benzamide derivatives) under acidic or basic catalysis. Solvents like ethanol or methanol are commonly used, with reaction temperatures ranging from 60–80°C. Purification via recrystallization or column chromatography is recommended to achieve >90% purity. Yield optimization focuses on catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions) and stoichiometric control of reagents .

- Data Consideration : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Use NMR (¹H and ¹³C) to confirm the E-configuration of the enamide bond and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve steric effects of the 4-chloro-3-nitrophenyl group .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology : Conduct in vitro assays to evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase or protease panels). Use concentrations ranging from 1–100 µM. Reference compounds with known activity (e.g., staurosporine for kinase inhibition) should be included for comparative analysis .

Advanced Research Questions

Q. How does the 4-chloro-3-nitrophenyl substituent influence electronic and steric properties in target binding?

- Methodology : Perform computational modeling (DFT or molecular docking) to assess substituent effects on electron density and binding affinity. Compare with analogs lacking the nitro or chloro group. Experimental validation via SAR studies (e.g., synthesizing 3-nitro-4-methylphenyl derivatives) can isolate electronic vs. steric contributions .

- Data Contradiction : Evidence suggests nitro groups enhance electrophilicity but may reduce solubility. Balance these effects by introducing hydrophilic moieties (e.g., PEGylation) .

Q. What mechanistic pathways explain this compound’s interaction with bacterial enzymes like acps-pptase?

- Methodology : Use kinetic assays (e.g., fluorescence-based enzymatic inhibition) to determine IC₅₀ values. Structural analysis (cryo-EM or co-crystallization) identifies binding pockets. Mutagenesis studies on enzyme active sites (e.g., replacing key residues like Ser/Thr) validate specificity .

- Hypothesis Testing : If dual targeting of pptase classes is required for antibacterial activity, test synergy with other inhibitors (e.g., fosmidomycin) .

Q. How can environmental fate studies be designed to assess biodegradation or ecotoxicological risks?

- Methodology : Employ OECD guidelines for aerobic biodegradation (e.g., 301F) and aquatic toxicity tests (e.g., Daphnia magna LC₅₀). Use LC-MS/MS to track degradation products (e.g., nitro-to-amine reduction by soil microbiota) .

- Experimental Design : Include controls for abiotic degradation (UV exposure, pH variations) and measure bioaccumulation potential via logP calculations .

Key Research Gaps and Recommendations

- Contradiction Resolution : Conflicting data on nitro group effects (bioactivity vs. toxicity) warrant in vivo pharmacokinetic studies.

- Advanced Techniques : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study surface interactions in environmental or biological matrices .

- Theoretical Frameworks : Link mechanistic studies to broader biochemical pathways (e.g., oxidative stress response) using systems biology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.